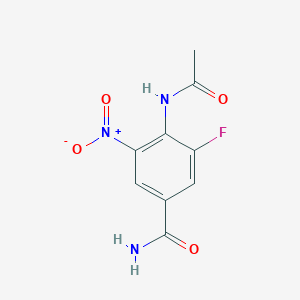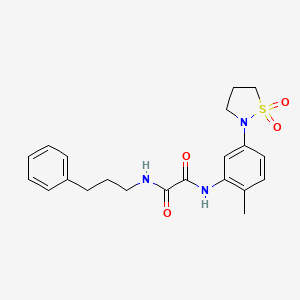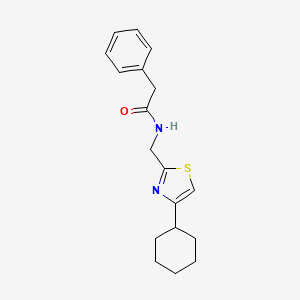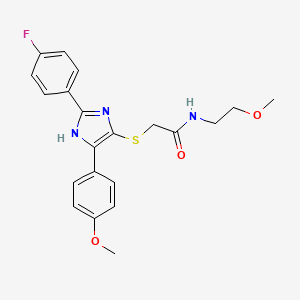
N1-(3-(dimethylamino)propyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N1-(3-(dimethylamino)propyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide" is a complex organic compound. This exploration delves into its synthesis, molecular structure, chemical reactions, and properties, drawing from a variety of scientific studies to provide a comprehensive understanding.
Synthesis Analysis
The compound's synthesis involves multi-step chemical reactions, potentially including the formation of intermediate compounds such as methyl N-(benzylsulfonyl)oxamate, which could be involved in the synthesis pathways of related sulfonamide and oxazolidinone compounds (Zlotin & Gerasyuto, 1999). These intermediates suggest a complex synthesis route involving sulfonylation and oxazolidinone formation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, with X-ray crystallography being a common method for determining the arrangement of atoms within the molecule. For instance, studies on similar sulfonamide and oxazolidinone derivatives have revealed detailed molecular geometries, providing insights into the potential structural characteristics of our compound of interest (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Compounds containing sulfonyl and oxazolidinone groups are known to undergo a variety of chemical reactions. These can include interactions with nucleophiles, participation in cycloaddition reactions, and serving as intermediates in the synthesis of heterocyclic systems. The reactivity is often influenced by the presence of these functional groups, which can act as electrophiles or participate in hydrogen bonding (Marcantoni et al., 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. For example, the crystal structure analysis of related compounds has provided insights into their solid-state organization, which can affect their solubility and stability (Nikonov et al., 2021).
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
One-Pot Multistep Synthesis : A study described a one-pot multistep synthesis involving oxazolidin-2-one derivatives, showcasing their versatility as intermediates in organic synthesis. This method highlights the potential utility of related oxazolidinone derivatives in synthesizing complex molecules efficiently (Bagley et al., 2005).
Preparation of Sulfamides : Another approach detailed a safer and more convenient methodology for preparing sulfamides using N-sulfamoyloxazolidin-2-one derivatives. This technique offers an alternative to traditional methods that rely on hazardous reagents, emphasizing the importance of oxazolidinone derivatives in safer chemical syntheses (Borghese et al., 2006).
Pharmacological and Biochemical Applications
Antibacterial Agents : Research on oxazolidinone analogs, U-100592 and U-100766, demonstrated their efficacy as novel antimicrobial agents against a range of bacterial pathogens. These studies underline the therapeutic potential of oxazolidinone derivatives in addressing antibiotic resistance and expanding the arsenal against bacterial infections (Zurenko et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O6S/c1-21(2)10-4-9-19-17(23)18(24)20-13-16-22(11-12-28-16)29(25,26)15-7-5-14(27-3)6-8-15/h5-8,16H,4,9-13H2,1-3H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFNYAVTVMBXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)
![7-[4-(cyclopentylacetyl)piperazin-1-yl]-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2481386.png)
![5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2481387.png)

![N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2481389.png)

![ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2481391.png)
![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)



![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)
![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)
